N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
Overview
Description
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is an organic compound with the molecular formula C7H9BrN2O3S and a molecular weight of 281.13 g/mol. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide typically involves the reaction of 5-bromo-2-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in Suzuki cross-coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and bases like triethylamine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly as a precursor for synthesizing biologically active molecules.
Biochemical Studies: It is used in studies involving enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide: This compound includes additional fluorine atoms, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3S/c1-13-7-6(10-14(2,11)12)3-5(8)4-9-7/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOAJGDCQMBZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733245 | |
Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083327-58-5 | |
Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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